N1-(2-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
This compound features an oxalamide backbone (N1–N2 linkage) connected to a 2-ethoxyphenyl group and a thiazolo[3,2-b][1,2,4]triazole moiety substituted with m-tolyl (meta-methylphenyl) at position 2 and an ethyl chain at position 6 (Figure 1). The thiazolo-triazole scaffold is known for pharmacological versatility, including antimicrobial and anti-inflammatory activities , while the oxalamide group contributes to metabolic stability and ligand-receptor interactions . The ethoxy group (electron-donating) and m-tolyl substituent likely enhance lipophilicity and modulate electronic effects, impacting solubility and biological activity.
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-3-31-19-10-5-4-9-18(19)25-22(30)21(29)24-12-11-17-14-32-23-26-20(27-28(17)23)16-8-6-7-15(2)13-16/h4-10,13-14H,3,11-12H2,1-2H3,(H,24,29)(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDASWRRPPZGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of molecules known as thiazolo[3,2-b][1,2,4]triazole-6-ones. These molecules have been studied for their antitumor activity, suggesting that their targets may be proteins or pathways involved in cancer cell proliferation and survival.
Mode of Action
Given its structural similarity to other thiazolo[3,2-b][1,2,4]triazole-6-ones, it may interact with its targets by forming covalent bonds, leading to changes in the target’s function.
Biochemical Pathways
Based on the antitumor activity of similar compounds, it may affect pathways involved in cell cycle regulation, apoptosis, or DNA repair.
Result of Action
Similar compounds have shown excellent anticancer properties, suggesting that this compound may also have potential as an anticancer agent.
Biological Activity
N1-(2-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that belongs to the class of thiazolo-triazole derivatives. This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. Its structure suggests potential applications in anticancer therapy, antimicrobial activity, and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C22H21N5O3S. The compound features a thiazolo[3,2-b][1,2,4]triazole moiety that is known for its pharmacological significance. The presence of the oxalamide group enhances its electrophilic reactivity, which can be crucial for its biological interactions.
Anticancer Properties
Research has shown that compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold possess significant anticancer properties. For instance, studies involving related compounds demonstrated potent activity against various human cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma . The structure-activity relationship (SAR) analysis indicates that modifications to the thiazolo-triazole core can enhance anticancer efficacy. Compounds with specific substituents at the C-5 position exhibited improved potency compared to their respective amides .
Antimicrobial Activity
The thiazolo-triazole derivatives have also been evaluated for their antimicrobial properties. A study indicated that these compounds show promising activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Enzyme Inhibition
This compound has been reported to inhibit various enzymes including acetylcholinesterase (AChE). This property suggests potential applications in treating neurological disorders where AChE inhibition is beneficial .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazolo-triazole derivatives similar to this compound:
- Synthesis and Evaluation : A recent study synthesized novel 5-substituted thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anticancer activity against a panel of 60 human cancer cell lines. The results indicated that certain derivatives displayed significantly higher potency than traditional chemotherapeutics .
| Compound | Activity Against Cancer Cell Lines | Comments |
|---|---|---|
| 5a | High | Potent against leukemia |
| 5b | Moderate | Effective on colon cancer |
| 5c | Low | Minimal impact observed |
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated that compounds with similar structures exhibit promising antimicrobial properties. Studies have shown that derivatives of thiazolo-triazole compounds possess significant activity against a variety of bacterial strains, including both Gram-positive and Gram-negative organisms. For instance:
- Antibacterial Activity : Compounds similar to N1-(2-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide have been evaluated for their effectiveness against pathogens responsible for common infections. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Applications
The anticancer potential of this compound has been a focal point in several studies. Its ability to induce apoptosis and inhibit cell proliferation has been documented in various cancer cell lines, particularly those resistant to conventional therapies. Key findings include:
- Cell Line Studies : In vitro studies have shown that the compound can significantly reduce viability in human cancer cell lines such as MCF7 (breast cancer), indicating its potential as a therapeutic agent .
- Mechanism of Action : The anticancer activity is believed to stem from the compound's interaction with multiple cellular pathways, leading to the activation of apoptotic signals and inhibition of tumor growth .
Other Biological Activities
In addition to antimicrobial and anticancer properties, this compound has been associated with various other pharmacological activities:
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines .
- Antioxidant Activity : The presence of specific functional groups in the molecule contributes to its ability to scavenge free radicals, thereby protecting cellular components from oxidative stress .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiazolo-triazole derivatives against clinical isolates. The results indicated that certain derivatives showed significant antibacterial activity against resistant strains, suggesting that modifications to the core structure could enhance potency .
Case Study 2: Anticancer Mechanisms
Research focusing on the anticancer mechanisms revealed that the compound induced apoptosis via mitochondrial pathways in MCF7 cells. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins upon treatment .
Comparison with Similar Compounds
Data Tables
Research Findings and Implications
- Bioactivity : The thiazolo-triazole moiety in the target compound is associated with antimicrobial and anti-inflammatory activities, as seen in related triazolo-thiadiazoles . In contrast, S336’s oxalamide structure is optimized for taste receptor binding .
- Metabolism : Unlike S336, which resists amide hydrolysis , the target compound’s metabolism remains unstudied. The ethyl chain and aromatic substituents may influence hepatic clearance.
- Steric effects from m-tolyl (vs. p-tolyl) may reduce steric hindrance in binding interactions .
Preparation Methods
Formation of the Triazole-Thiazole Hybrid Skeleton
The thiazolo-triazole moiety is constructed via a Cu(I)-catalyzed [3+2] cycloaddition between an alkyne-functionalized thiazole and an azide derivative. Adapted from protocols in, the reaction proceeds as follows:
Thiazole Precursor Preparation :
- 2-Amino-4-(m-tolyl)thiazole is synthesized by condensing thiourea with m-tolyl bromomethyl ketone in ethanol under reflux.
- Yield: 78–82% (reported for analogous substrates).
Azide Formation :
Cycloaddition :
Outcome : 6-(Hydroxymethyl)-2-(m-tolyl)thiazolo[3,2-b]triazole is obtained (Yield: 65–70%).
Functionalization of the Core with an Ethylenediamine Linker
The hydroxymethyl group is converted to a bromoethyl intermediate for subsequent nucleophilic substitution:
Bromination :
- React the hydroxymethyl derivative with PBr₃ (1.5 eq) in dry CH₂Cl₂ at 0°C→RT for 4 hours.
- Yield: 85–90%.
Amine Introduction :
Synthesis of the N1-(2-Ethoxyphenyl)Oxalamide Segment
Oxalyl Chloride Activation
Oxalyl chloride (1.1 eq) is reacted with 2-ethoxyaniline (1 eq) in anhydrous THF at −10°C under N₂:
Coupling with the Ethylenediamine Linker
The oxalyl chloride intermediate is coupled to the ethylenediamine-functionalized thiazolo-triazole:
- Reaction Setup :
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
- Cycloaddition : DMF outperforms THF or MeCN in achieving higher conversion rates (Table 1).
- Oxalamide Coupling : Polar aprotic solvents (e.g., DCM) minimize side reactions compared to ethers.
Table 1 : Optimization of Cu(I)-Catalyzed Cycloaddition Conditions
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 60 | 12 | 70 |
| THF | 60 | 24 | 45 |
| MeCN | 80 | 18 | 55 |
Catalytic Systems
- CuI vs. CuBr : CuI provides superior regioselectivity (>95% for 1,4-triazole).
- Ligand Effects : TBTA (tris(benzyltriazolylmethyl)amine) increases yield to 78% but complicates purification.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 4H, aryl-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.89 (t, J = 6.5 Hz, 2H, NHCH₂).
- HRMS : m/z calc. for C₂₃H₂₃N₅O₃S [M+H]⁺: 449.53, found: 449.52.
Challenges and Alternative Pathways
Regioselectivity in Cycloaddition
Unwanted 1,5-triazole isomers may form if Cu(I) is undercharged. Mitigation includes strict stoichiometric control and degassing solvents.
Oxalamide Hydrolysis
The oxalamide bond is prone to hydrolysis under acidic conditions. Storage at −20°C in anhydrous DMSO is recommended.
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing N1-(2-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide?
- Answer : Synthesis typically involves multi-step reactions, starting with the assembly of the thiazolo-triazole core followed by coupling with the ethoxyphenyl and oxalamide moieties. Key challenges include:
- Heterocycle formation : Optimizing cyclization conditions (e.g., solvent polarity, temperature) to prevent side products like unclosed triazole rings .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the oxalamide group, requiring anhydrous conditions to avoid hydrolysis .
- Purification : Column chromatography or recrystallization to isolate the final compound, with yields often <60% due to steric hindrance .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Answer : A combination of spectroscopic and chromatographic methods is required:
- NMR : ¹H/¹³C NMR to verify substituent positions and confirm absence of unreacted intermediates (e.g., residual maleimide in ) .
- HRMS : High-resolution mass spectrometry to validate molecular weight (±3 ppm accuracy) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across studies (e.g., variable IC₅₀ values in anticancer assays)?
- Answer : Contradictions often arise from assay conditions or structural analogs. Strategies include:
- Standardized protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and ATP-based viability assays .
- Comparative studies : Benchmark against structurally similar compounds (e.g., 4-chloro analogs in ) to isolate substituent effects .
- Meta-analysis : Aggregate data from multiple sources (e.g., PubChem BioAssay) to identify trends in thiazolo-triazole SAR .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?
- Answer : A tiered approach is critical:
- In silico docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR or VEGFR2) with scoring functions < -7.0 kcal/mol .
- Enzyme kinetics : Michaelis-Menten assays (e.g., for COX-2 inhibition) to measure Ki values and inhibition type (competitive/uncompetitive) .
- Cellular pathway analysis : Western blotting for phosphorylation status of downstream targets (e.g., ERK1/2 in ) .
Q. How can researchers optimize solubility and bioavailability for in vivo studies?
- Answer : Structural modifications and formulation strategies include:
- Derivatization : Introduce polar groups (e.g., sulfonate) at the ethoxyphenyl moiety to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release in pharmacokinetic studies .
- Prodrug design : Esterification of the oxalamide group to improve intestinal absorption .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis (100 W, 120°C) to reduce reaction time by 40% .
- Data Reproducibility : Validate bioactivity in ≥3 independent replicates with p-values <0.05 (ANOVA) .
- Ethical Compliance : Adhere to OECD guidelines for in vivo testing (e.g., IACUC approval for rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
